molecular formula C14H26O3 B14461829 Ethyl 3-methyl-5-oxoundecanoate CAS No. 66427-27-8

Ethyl 3-methyl-5-oxoundecanoate

Cat. No.: B14461829
CAS No.: 66427-27-8
M. Wt: 242.35 g/mol
InChI Key: LDYYTSAFICQNQT-UHFFFAOYSA-N
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Description

Ethyl 3-methyl-5-oxoundecanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavoring agents. This compound, with its specific structure, has unique properties that make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-methyl-5-oxoundecanoate can be synthesized through several methods. One common approach is the esterification reaction, where an alcohol reacts with a carboxylic acid in the presence of an acid catalyst. For this compound, the reaction involves ethyl alcohol and 3-methyl-5-oxoundecanoic acid under acidic conditions .

Industrial Production Methods

In industrial settings, the production of esters like this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methyl-5-oxoundecanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-methyl-5-oxoundecanoate has diverse applications in scientific research:

Mechanism of Action

The mechanism by which ethyl 3-methyl-5-oxoundecanoate exerts its effects involves its interaction with enzymes that hydrolyze esters. The ester bond is cleaved, releasing the corresponding alcohol and acid. This reaction is catalyzed by esterases, which are enzymes that specifically target ester bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-methyl-5-oxoundecanoate stands out due to its specific structure, which imparts unique chemical properties and reactivity. Its longer carbon chain and the presence of a methyl group at the third position make it distinct from simpler esters like ethyl acetate or methyl butyrate .

Properties

CAS No.

66427-27-8

Molecular Formula

C14H26O3

Molecular Weight

242.35 g/mol

IUPAC Name

ethyl 3-methyl-5-oxoundecanoate

InChI

InChI=1S/C14H26O3/c1-4-6-7-8-9-13(15)10-12(3)11-14(16)17-5-2/h12H,4-11H2,1-3H3

InChI Key

LDYYTSAFICQNQT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=O)CC(C)CC(=O)OCC

Origin of Product

United States

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